molecular formula C16H21N3O3 B14924968 3-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B14924968
M. Wt: 303.36 g/mol
InChI Key: CBLNBEGODMNXCP-UHFFFAOYSA-N
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Description

3-({[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]AMINO}CARBONYL)BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound that features a pyrazole ring, a bicycloheptene structure, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The bicycloheptene structure can be introduced through a Diels-Alder reaction, which is a powerful tool for constructing complex ring systems .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-({[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity . The bicycloheptene structure provides rigidity, enhancing the compound’s binding affinity and specificity . Pathways involved may include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID is unique due to its combination of a pyrazole ring and a bicycloheptene structure, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

3-[1-(1,3-dimethylpyrazol-4-yl)ethylcarbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C16H21N3O3/c1-8(12-7-19(3)18-9(12)2)17-15(20)13-10-4-5-11(6-10)14(13)16(21)22/h4-5,7-8,10-11,13-14H,6H2,1-3H3,(H,17,20)(H,21,22)

InChI Key

CBLNBEGODMNXCP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(C)NC(=O)C2C3CC(C2C(=O)O)C=C3)C

Origin of Product

United States

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